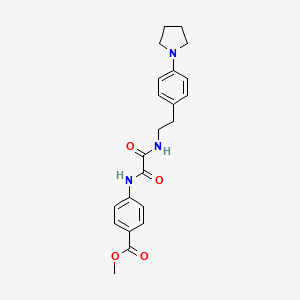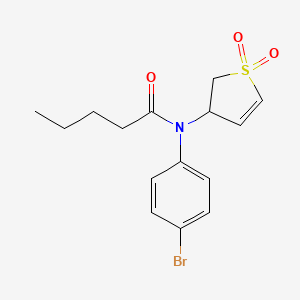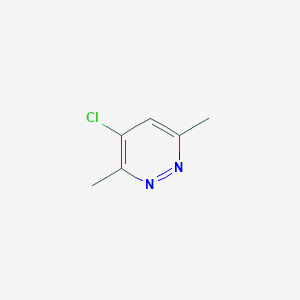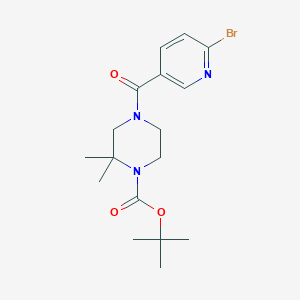
Methyl 4-(2-oxo-2-((4-(pyrrolidin-1-yl)phenethyl)amino)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2-oxo-2-((4-(pyrrolidin-1-yl)phenethyl)amino)acetamido)benzoate is a complex organic compound that features a benzoate ester linked to a pyrrolidine moiety through a phenethylamine bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-oxo-2-((4-(pyrrolidin-1-yl)phenethyl)amino)acetamido)benzoate typically involves multiple steps:
Formation of the Benzoate Ester: The initial step involves the esterification of 4-aminobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.
Introduction of the Pyrrolidine Moiety: The next step is the formation of the pyrrolidine ring, which can be achieved through the reaction of 4-(pyrrolidin-1-yl)phenethylamine with an appropriate acylating agent.
Coupling Reaction: The final step involves coupling the benzoate ester with the pyrrolidine derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for esterification and coupling reactions, as well as advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(2-oxo-2-((4-(pyrrolidin-1-yl)phenethyl)amino)acetamido)benzoate can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-(2-oxo-2-((4-(pyrrolidin-1-yl)phenethyl)amino)acetamido)benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders due to the presence of the pyrrolidine moiety.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Biological Studies: It can be used in studies investigating the interactions of small molecules with biological macromolecules, such as proteins and nucleic acids.
Mecanismo De Acción
The mechanism of action of Methyl 4-(2-oxo-2-((4-(pyrrolidin-1-yl)phenethyl)amino)acetamido)benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets in the body. The pyrrolidine moiety may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. Further research is needed to elucidate the exact pathways and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines share structural similarities and are used in medicinal chemistry for their biological activities.
Benzoate Esters: Other benzoate esters, such as methyl 4-aminobenzoate, are used in various applications, including as local anesthetics.
Uniqueness
Methyl 4-(2-oxo-2-((4-(pyrrolidin-1-yl)phenethyl)amino)acetamido)benzoate is unique due to its combination of a benzoate ester with a pyrrolidine moiety, providing a distinct chemical structure that can be exploited for specific biological activities and synthetic applications.
This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, and unique features
Propiedades
IUPAC Name |
methyl 4-[[2-oxo-2-[2-(4-pyrrolidin-1-ylphenyl)ethylamino]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-29-22(28)17-6-8-18(9-7-17)24-21(27)20(26)23-13-12-16-4-10-19(11-5-16)25-14-2-3-15-25/h4-11H,2-3,12-15H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEVRBSBKOOFKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-6-ethyl-2-(3-phenylacrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2709369.png)

![2-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2709374.png)



![Tert-butyl 9-benzyl-5-hydroxy-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B2709379.png)
![8-((4-methylpiperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2709380.png)
![N-(2,4-difluorophenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide](/img/structure/B2709382.png)
![N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2709383.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-3-carboxamide](/img/structure/B2709386.png)
![1-(4-benzylpiperidin-1-yl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2709387.png)
